1-(Oxan-2-yl)-3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-amine
Overview
Description
“(E)-3-[2-(Pyridin-2-YL)ethenyl]-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-6-amine” is a chemical compound with the molecular formula C19H20N4O and a molecular weight of 320.4 g/mol . It is not intended for human or veterinary use and is used for research purposes only .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 562.8±50.0 °C and a density of 1.29 . Its pKa is predicted to be 4.31±0.10 .Scientific Research Applications
Synthesis of Heterocyclic Scaffolds
The compound shares structural similarities with other heterocyclic scaffolds that have been synthesized for potential applications in medicinal chemistry and materials science. For instance, the synthesis of fluorinated heterocyclic compounds via Michael addition and Mannich reaction has been explored, resulting in novel functionalized carboxymides. These compounds could serve as building blocks for further chemical modifications, potentially leading to new drug candidates or materials with unique properties (Revanna et al., 2013).
Development of N-Fused Heterocycles
Another relevant application is the efficient synthesis of N-fused heterocyclic products, which are crucial in pharmaceutical research due to their presence in a variety of bioactive compounds. The condensation of pyrazole-5-amine derivatives with activated carbonyl groups in acetic acid has been found useful for preparing new N-fused heterocycle products, highlighting the importance of such synthetic strategies in developing new therapeutic agents (Ghaedi et al., 2015).
Synthesis of Tetrahydroquinoline Derivatives
The synthesis of tetrahydroquinoline derivatives from ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate demonstrates the versatility of heterocyclic compounds in generating complex structures that could have applications in developing new chemical entities with potential biological activities (Bombarda et al., 1992).
Photophysical Applications
The study of phosphorescent C*N∧N- and C∧N∧N-coordinated platinum complexes derived from heterocyclic amines underscores the potential of such compounds in photophysical applications, including organic light-emitting diodes (OLEDs) and sensors. The synthesis and structural analysis of these complexes provide insights into their emission properties, which could be tuned for specific applications (Harris et al., 2013).
Transformations into Pyrano[3,2-c]pyridine Derivatives
The transformation of substituted 3-benzoylamino-2H-pyran-2-ones into 2H-pyrano[3,2-c]pyridine derivatives illustrates the synthetic utility of heterocyclic compounds in creating diverse chemical structures. Such transformations are valuable in medicinal chemistry for generating new compounds with potential pharmacological activities (Strah et al., 1996).
Mechanism of Action
Safety and Hazards
The safety data sheet for this compound suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and give artificial respiration if needed. If it comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water. If it comes into contact with eyes, rinse with pure water for at least 15 minutes. If ingested, rinse mouth with water and do not induce vomiting .
Future Directions
properties
IUPAC Name |
1-(oxan-2-yl)-3-(2-pyridin-2-ylethenyl)indazol-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c20-14-7-9-16-17(10-8-15-5-1-3-11-21-15)22-23(18(16)13-14)19-6-2-4-12-24-19/h1,3,5,7-11,13,19H,2,4,6,12,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPUYMWXWXSVAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)N)C(=N2)C=CC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694701 | |
Record name | 1-(Oxan-2-yl)-3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886230-76-8 | |
Record name | 1-(Oxan-2-yl)-3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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